molecular formula C14H18N2O3 B1529117 tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1788054-94-3

tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B1529117
CAS No.: 1788054-94-3
M. Wt: 262.3 g/mol
InChI Key: INYFPTXHNMNUJN-UHFFFAOYSA-N
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Description

Tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS No. 1788054-94-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C14H18N2O3
  • Molecular Weight : 262.31 g/mol
  • IUPAC Name : this compound
  • Purity : Typically available at 95% purity .

Antimicrobial Activity

Recent studies have indicated that compounds with a similar structure to tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline derivatives exhibit antimicrobial properties. For instance, quinoline derivatives have shown effectiveness against various bacterial strains, suggesting that the compound may possess similar activity due to its structural characteristics. In vitro studies are needed to confirm these effects specifically for tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline.

Enzyme Inhibition

Research has highlighted the potential of quinoline derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The mechanism typically involves noncompetitive inhibition, where the compound binds to the enzyme without competing with the substrate. This has been supported by molecular docking studies that reveal favorable interactions between the compound and the active sites of these enzymes .

The biological activity of tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline may be attributed to its ability to:

  • Interact with Enzymes : The compound's structure allows it to fit into enzyme active sites, inhibiting their function.
  • Modulate Neurotransmitter Levels : By inhibiting AChE and BuChE, it potentially increases acetylcholine levels in synaptic clefts, enhancing cholinergic signaling.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of quinoline derivatives found that certain compounds could protect neuronal cells from oxidative stress induced by hydrogen peroxide (H₂O₂). While specific data on tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline is limited, similar compounds have demonstrated IC50 values in the range of micromolar concentrations against neurotoxicity .

Case Study 2: Inhibition Potency

In a comparative analysis of various quinoline derivatives for AChE inhibition:

CompoundIC50 (µM)Type of Inhibition
Compound A0.13Noncompetitive
Compound B0.25Competitive
tert-butyl derivativeTBDTBD

Further research is required to establish the exact IC50 for tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline and its type of inhibition .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic chemistry. Its structure allows it to participate in various reactions, making it useful for synthesizing complex molecules.

Dye and Pigment Production

One of the notable applications of tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate is in the production of dyes and pigments. The compound can be utilized to create vibrant colors due to its ability to form stable complexes with metal ions, which are essential in dye chemistry .

Pharmaceutical Intermediates

The compound is also explored for its potential as an intermediate in pharmaceutical synthesis. Its quinoline structure is significant as many quinoline derivatives exhibit biological activity, including antibacterial and antitumor properties .

Research Applications

In research settings, this compound is utilized for developing new therapeutic agents. Its derivatives are studied for their potential effects on various biological targets, contributing to drug discovery processes.

Case Study 1: Synthesis of Quinoline Derivatives

A study highlighted the synthesis of various quinoline derivatives using this compound as a precursor. The derivatives exhibited enhanced biological activities compared to their parent compound, showcasing the potential for developing new pharmaceuticals.

Case Study 2: Development of New Dyes

In another research project, researchers synthesized novel dyes from this compound, demonstrating its effectiveness in producing high-quality pigments with excellent lightfastness and stability. The study emphasized the importance of the tert-butyl group in enhancing solubility and reactivity during dye formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.
  • Amino group introduction : Buchwald-Hartwig amination or nucleophilic substitution, depending on precursor reactivity .
  • Boc-protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.

Q. What analytical methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and Boc-protection efficiency.
  • Mass spectrometry (HRMS or LC-MS) : Verify molecular weight (e.g., expected [M+H]+^+ peak).
  • HPLC : Assess purity (>95% recommended for biological assays) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or tautomerism (if crystalline) .

Q. How should this compound be stored to maintain stability?

  • Storage conditions : Refrigerated (2–8°C) in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the Boc group .
  • Avoid : Exposure to moisture, strong acids/bases, and prolonged room-temperature storage.

Advanced Research Questions

Q. How can structural modifications influence the biological activity of dihydroquinoline derivatives?

Substituent effects are critical. For example:

SubstituentBiological ActivityKey Reference
6-Aminomethyl (Boc)Antimicrobial, Anticancer
6-MethoxyLipid regulation
Cyclobutyl esterEnhanced kinase inhibition
  • Methodological approach :

  • Use computational modeling (e.g., DFT, molecular docking) to predict interactions.
  • Validate via SAR studies: Synthesize analogs and test in target-specific assays (e.g., enzyme inhibition, cell viability) .

Q. How can researchers resolve contradictions in reported biological activity data across similar derivatives?

Contradictions often arise from assay variability or structural misinterpretations. Strategies include:

  • Standardized assays : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays).
  • Structural validation : Re-analyze NMR/X-ray data to confirm regiochemistry (e.g., dihydroquinoline vs. tetrahydroisoquinoline) .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) .

Q. What experimental design considerations optimize yield in large-scale synthesis?

  • DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)2_2) for amination; DMAP for Boc protection .
  • Scale-up challenges : Mitigate exothermic reactions via dropwise reagent addition and inline IR monitoring .

Q. How do solvent and pH conditions affect the stability of the Boc-protected amine?

  • Stability studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring.
  • Critical findings :

  • Acidic conditions : Rapid deprotection (e.g., TFA in DCM).
  • Basic conditions : Slow hydrolysis (avoid aqueous bases >pH 9) .
    • Recommended solvents : Dry THF or DMF for reactions; avoid protic solvents (MeOH, H2_2O) .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

Solubility discrepancies may arise from:

  • Polymorphism : Different crystalline forms (e.g., anhydrous vs. hydrate).
  • Measurement methods : Dynamic light scattering (DLS) vs. shake-flask assays.
  • Resolution : Perform powder X-ray diffraction (PXRD) to identify polymorphs and quantify solubility via UV-Vis in buffered solutions .

Q. Methodological Resources

  • Synthetic protocols : Refer to multi-step routes in and .
  • Analytical validation : Cross-reference PubChem (DTXSID10735412) and ECHA guidelines .
  • Safety protocols : Follow OSHA-compliant handling practices ().

Properties

IUPAC Name

tert-butyl 6-amino-2-oxo-3,4-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-11-6-5-10(15)8-9(11)4-7-12(16)17/h5-6,8H,4,7,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYFPTXHNMNUJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701130229
Record name 1(2H)-Quinolinecarboxylic acid, 6-amino-3,4-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788054-94-3
Record name 1(2H)-Quinolinecarboxylic acid, 6-amino-3,4-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788054-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(2H)-Quinolinecarboxylic acid, 6-amino-3,4-dihydro-2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701130229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
tert-Butyl 6-amino-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

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